![molecular formula C12H15N3O2S2 B2545149 3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine CAS No. 1795362-31-0](/img/structure/B2545149.png)

3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

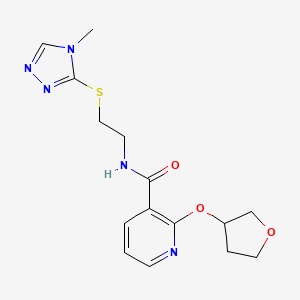

3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine, also known as DMS-5-3TP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyridine derivatives and has been studied for its role in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis of Nonlinear Optical Materials

Research on thienyl-substituted pyridinium salts, similar in structure to the compound , demonstrates their significance in the synthesis of materials with nonlinear optical (NLO) properties. These materials are crucial for applications in photonic technologies such as optical data storage, frequency doubling, and electro-optic modulation. The study by Li et al. (2012) on the synthesis and characterization of thienyl-substituted pyridinium salts reveals insights into the molecular design strategies for enhancing NLO efficiency, offering a pathway to explore the potential NLO applications of 3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine (Li et al., 2012).

Development of Organic Light-Emitting Diodes (OLEDs)

The development of efficient and color-tunable OLEDs is another area where compounds with thiophene and pyridine moieties play a critical role. A study by Tsuboyama et al. (2003) on cyclometalated iridium complexes, incorporating thiophene and pyridine units, showcases their application in creating high-efficiency red phosphorescent OLEDs. This indicates the potential of this compound in the development of OLED materials, enhancing the color purity and efficiency of these devices (Tsuboyama et al., 2003).

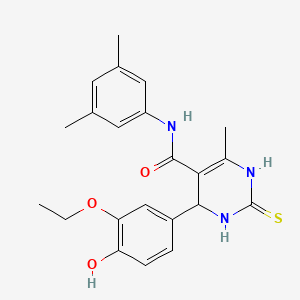

Anticancer Research

Compounds featuring pyridine and related heterocycles are often explored for their therapeutic potential, including anticancer activities. The synthesis and biological evaluation of pyridine derivatives as reported by Liu et al. (1996) provide a foundation for investigating the anticancer properties of similar compounds. This research outlines how modifications to the pyridine core can influence cytotoxicity against cancer cell lines, suggesting that this compound could be a candidate for anticancer drug development (Liu et al., 1996).

Synthesis of Insecticides

Research on pyridine derivatives also extends to the development of novel insecticides. Bakhite et al. (2014) synthesized and tested the toxicity of pyridine derivatives against the cowpea aphid, demonstrating the potential of these compounds in pest control. Given the structural similarities, this compound could be explored for its insecticidal properties, contributing to the development of new, more effective insecticides (Bakhite et al., 2014).

Mechanism of Action

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

properties

IUPAC Name |

3-[(dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S2/c1-15(2)19(16,17)14-7-10-5-12(8-13-6-10)11-3-4-18-9-11/h3-6,8-9,14H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPIJTUZDMVRMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCC1=CC(=CN=C1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2545071.png)

![3-[2,3-dimethyl-4-(methylsulfonyl)-5-(1-pyrrolyl)-1H-pyrrol-1-yl]-N,N-dimethyl-1-propanamine](/img/structure/B2545072.png)

![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2545077.png)

![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2545078.png)

![Methyl 2-[({[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2545081.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2545082.png)

![2,3-Dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2545086.png)

![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545087.png)